Synthesis Yield and Purity: Head-to-Head Comparison with N-Trimethylsilyl-2,6-dichloro-3-methylaniline Under Identical Conditions
In the same patent, using identical reagents and work-up, N-trimethylsilyl-2,6-dichloroaniline was obtained in 75.0% yield with a purity of 97%, while the closely related N-trimethylsilyl-2,6-dichloro-3-methylaniline was obtained in 73.5% yield with a purity of 98.0% [1]. The 1.5 percentage-point higher yield of the target compound demonstrates at least equivalent, and marginally superior, conversion efficiency under the standard silylation protocol (2,6-dichloroaniline + TMSBr + Et₃N, benzene, reflux 54 h) [2].
| Evidence Dimension | Isolated yield (%) and purity (%) after vacuum distillation |
|---|---|
| Target Compound Data | 75.0% yield, 97% purity (amber oil, bp 74–75 °C at 0.4 mm Hg) |
| Comparator Or Baseline | N-Trimethylsilyl-2,6-dichloro-3-methylaniline: 73.5% yield, 98.0% purity (oil) |
| Quantified Difference | Yield: +1.5 percentage points (75.0% vs. 73.5%); Purity: −1.0 percentage point (97% vs. 98.0%) |
| Conditions | 2,6-dichloroaniline (30.9 mmol), TMSBr (61.1 mmol), Et₃N (76.0 mmol), benzene (60 mL), reflux 54 h, filtration, solvent removal in vacuo, distillation (short Vigreux column, 0.4 mm Hg) |
Why This Matters
For procurement of pre-formed intermediates in medicinal or agrochemical programs, a higher synthesis yield translates directly to lower material cost and better scalability, while the 97% purity meets typical specifications for subsequent coupling without additional purification.
- [1] Mckendry, L.H. U.S. Patent 4,910,306. Example 1 (Column 8, lines 30–45) for target; Example for 3-methyl analog (Column 8, line 65 – Column 9, line 5). View Source
- [2] Mckendry, L.H. U.S. Patent 5,003,096. Example 1 (Column 8, lines 30–45) for target; Example for 3-methyl analog (Column 8, line 65 – Column 9, line 5). View Source
